Enhanced Lipophilicity: XLogP3-AA of 2-Cyano-4,4-difluorocyclohexanone vs. Non-Fluorinated Analog
The presence of the 4,4-difluoro group significantly alters the compound's lipophilicity. The target compound, 2-Cyano-4,4-difluorocyclohexanone, has a computed XLogP3-AA of 1.1 [1]. In comparison, the non-fluorinated analog, 2-cyanocyclohexanone, is expected to have a lower XLogP value, typically around 0.5 for this class of compound. This increase in lipophilicity can improve membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 2-Cyanocyclohexanone (analog, estimated) |
| Quantified Difference | +0.6 LogP units (estimated) |
| Conditions | Computed value by PubChem (XLogP3-AA) |
Why This Matters
Increased lipophilicity, indicated by a higher XLogP, is a key driver for improved membrane permeability and can be a decisive factor in selecting a building block for CNS or intracellular targets.
- [1] PubChem. (2025). 2-Cyano-4,4-difluorocyclohexanone: Computed Properties (XLogP3-AA). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-4_4-difluorocyclohexanone#section=Computed-Properties View Source
